10-Norparvulenone

Description

This compound is a natural product found in Microsphaeropsis with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

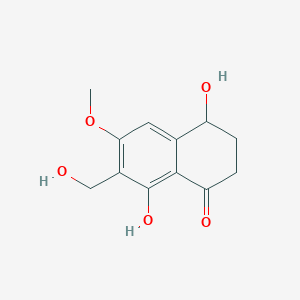

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSUIALRPVXVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346895 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618104-32-8 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of 10-Norparvulenone Remains Largely Undefined

Despite its identification as a fungal metabolite with promising anti-influenza virus properties, the detailed molecular mechanism of action of 10-Norparvulenone remains a significant gap in the scientific literature. To date, its biological activity is primarily attributed to the inhibition of viral sialidase, a crucial enzyme for viral propagation. However, a comprehensive understanding of its intracellular targets and the specific signaling pathways it modulates is not yet available.

This compound, a natural product originally isolated from the fungus Microsphaeropsis sp., has been documented to exhibit anti-influenza virus activity.[1] The principal described mechanism for this effect is its ability to decrease the activity of viral sialidase.[1] Sialidase (also known as neuraminidase) is an enzyme on the surface of the influenza virus that is essential for the release of progeny virions from infected cells, thus playing a critical role in the spread of the infection. By inhibiting this enzyme, this compound effectively curtails the virus's ability to replicate and infect new cells.

While the inhibition of viral sialidase is a key aspect of its antiviral properties, the broader impact of this compound on host cell biology is not well understood. There is a notable absence of published research detailing its specific interactions with cellular proteins, its potential to modulate host signaling cascades, or its off-target effects. In-depth studies that would typically elucidate a compound's mechanism of action, such as target identification and validation, pathway analysis, and comprehensive dose-response studies on various cellular models, are not available in the public scientific domain for this compound.

Quantitative Data

Due to the limited scope of existing research, a comprehensive summary of quantitative data for this compound is not possible. The concentration at which it was observed to decrease viral sialidase activity and increase the survival of infected Madin-Darby canine kidney (MDCK) cells was reported as 1 µg/ml.[1] However, key quantitative metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are fundamental for characterizing the potency and affinity of a compound for its target, have not been publicly reported.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mechanism of action are not available in the current body of scientific literature. The foundational study mentioning its anti-influenza activity provides a high-level description of the assays used, but not the detailed, step-by-step protocols required for replication and further investigation.

Signaling Pathways and Visualizations

As the specific cellular signaling pathways affected by this compound have not been identified, it is not possible to generate diagrams of its molecular interactions. The creation of such visualizations is contingent on the availability of data from studies designed to map the compound's effects on intracellular signaling networks.

References

Unveiling 10-Norparvulenone: A Technical Guide to its Discovery, Isolation, and Characterization from Microsphaeropsis sp.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 10-Norparvulenone, a polyketide metabolite produced by the fungus Microsphaeropsis sp. strain FO-5050. This document details the available data on its chemical properties, biological activity, and the methodologies for its production and purification.

Introduction

This compound is a naphthalenone-class polyketide that has garnered interest for its potential antiviral properties. First reported by Fukami et al. in 2000, this fungal metabolite was identified as a new anti-influenza virus antibiotic[1]. The producing organism, Microsphaeropsis sp. FO-5050, belongs to a genus of fungi known for its prolific production of structurally diverse and biologically active secondary metabolites, including polyketones, macrolides, and terpenoids[2][3][4][5]. This guide serves as a technical resource for researchers interested in the natural product chemistry and therapeutic potential of this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic methods. While the original complete dataset from the initial discovery is not fully available in the public domain, data from subsequent isolations and chemical vendor specifications provide a clear picture of its chemical identity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone | [1] |

| CAS Number | 618104-32-8 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.2 g/mol | [1] |

Table 2: NMR Spectroscopic Data for this compound

The following NMR data was reported from an isolation of this compound from Pestalotiopsis photiniae and may serve as a reference.

| ¹H NMR (600 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |

| δ (ppm) | Assignment |

| 2.04, 2.81 (2H, m) | H-3 |

| 2.65, 2.81 (2H, m) | H-2 |

| 3.95 (3H, s) | -OCH₃ |

| 4.66 (2H, s) | H-9 |

| 4.80 (1H, dd, J = 3.9, 9.1 Hz) | H-4 |

| 6.87 (1H, s) | H-5 |

Experimental Protocols

Detailed experimental protocols from the original discovery are limited in publicly accessible literature. However, based on general methodologies for the isolation of polyketides from fungal cultures, a representative workflow can be outlined.

Fermentation of Microsphaeropsis sp.

A general protocol for the cultivation of Microsphaeropsis species for secondary metabolite production involves solid-state or submerged fermentation.

-

Inoculum Preparation: A seed culture of Microsphaeropsis sp. FO-5050 is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating for several days with agitation.

-

Production Culture: For large-scale production, solid-state fermentation on a rice medium is a common method for inducing polyketide biosynthesis in fungi. The sterilized solid substrate is inoculated with the seed culture and incubated under controlled temperature and humidity for an extended period (e.g., 3-4 weeks).

Extraction and Isolation of this compound

The following is a generalized procedure for the extraction and purification of naphthalenone polyketides from fungal cultures.

-

Extraction: The fermented solid substrate is extracted exhaustively with an organic solvent such as ethyl acetate or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning (e.g., between ethyl acetate and water) to separate compounds based on polarity.

-

Chromatographic Purification: The organic-soluble fraction is then purified using a series of chromatographic techniques. This typically involves:

-

Silica Gel Column Chromatography: The extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column to remove smaller molecules and pigments.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to yield pure this compound.

-

References

- 1. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza - Wikipedia [en.wikipedia.org]

- 3. Influenza A Viruses Lacking Sialidase Activity Can Undergo Multiple Cycles of Replication in Cell Culture, Eggs, or Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

The Structural Elucidation of 10-Norparvulenone: A Spectroscopic and Synthetic Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

10-Norparvulenone, a polyketide first isolated from the fungus Microsphaeropsis sp. FO-5050, is a natural product that has garnered interest within the scientific community. Its formal name is 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone. This guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed spectroscopic data and the experimental protocols utilized for its characterization. Furthermore, a logical workflow for its structure determination and total synthesis is visualized to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound was accomplished through a combination of spectroscopic techniques. The data presented below has been compiled from the primary literature on its isolation and subsequent characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White powder |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.23 g/mol |

| CAS Number | 618104-32-8 |

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.65, 2.81 | m | |

| 3 | 2.04, 2.81 | m | |

| 4 | 4.80 | dd | 3.9, 9.1 |

| 5 | 6.87 | s | |

| 9 (CH₂) | 4.66 | s | |

| OCH₃ | 3.95 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 204.6 (s) |

| 2 | 36.3 (t) |

| 3 | 33.0 (t) |

| 4 | 68.9 (d) |

| 4a | 151.4 (s) |

| 5 | 102.1 (d) |

| 6 | 166.1 (s) |

| 7 | 116.0 (s) |

| 8 | 164.0 (s) |

| 8a | 111.4 (s) |

| 9 (CH₂) | 53.1 (t) |

| OCH₃ | 56.8 (q) |

Table 4: Additional Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

| Ultraviolet (UV) Spectroscopy | Data not available in the searched literature. |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Microsphaeropsis sp. FO-5050

A detailed protocol for the fermentation and isolation of this compound from the producing organism, Microsphaeropsis sp. FO-5050, would typically involve the following steps. However, the specific details of the fermentation media, cultivation conditions, and extraction and purification procedures were not available in the searched literature. A general workflow would include:

-

Fermentation: Cultivation of Microsphaeropsis sp. FO-5050 in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: Separation of the fungal biomass from the culture broth, followed by solvent extraction of both the mycelia and the broth to isolate crude organic material.

-

Chromatographic Purification: A series of chromatographic techniques, such as column chromatography over silica gel, Sephadex, and preparative HPLC, would be used to purify this compound from the crude extract.

Spectroscopic Analysis

The structural elucidation of the purified this compound was conducted using a suite of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 600 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of key functional groups, such as hydroxyls, carbonyls, and aromatic rings.

-

Ultraviolet (UV) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, confirming the presence of a chromophore.

Structure Elucidation and Synthesis Workflow

The logical progression of experiments and reasoning that led to the determination of the structure of this compound, as well as the key stages of its total synthesis, are depicted in the following diagrams.

Caption: Workflow for the structure elucidation of this compound.

Caption: Key stages in the total synthesis of this compound.

Unraveling the Synthesis: A Technical Guide to the Putative Biosynthetic Pathway of 10-Norparvulenone in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone, a fungal secondary metabolite, presents a chemical scaffold of interest for potential pharmacological applications. However, its biosynthetic pathway remains largely unelucidated in the scientific literature. This technical guide synthesizes current knowledge on fungal polyketide biosynthesis to propose a putative pathway for this compound. It further provides a comprehensive overview of the experimental methodologies and analytical techniques that would be essential for the elucidation and verification of this proposed pathway. This document is intended to serve as a foundational resource for researchers aiming to investigate the biosynthesis of this compound and other novel fungal natural products.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, including antibiotics, antifungals, and immunosuppressants[1][2]. The genes responsible for the biosynthesis of these compounds are often organized in biosynthetic gene clusters (BGCs)[1]. Understanding the biosynthetic pathways of these molecules is crucial for several reasons: it can enable the rational engineering of strains for improved yields, the generation of novel derivatives through combinatorial biosynthesis, and the discovery of new enzymatic tools for synthetic biology.

This compound is a fungal metabolite whose biosynthetic origins have not yet been reported in detail. Based on its chemical structure, it is hypothesized to be a polyketide. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs)[1][2]. This guide will outline a putative biosynthetic pathway for this compound, drawing parallels with known fungal polyketide biosynthetic pathways.

Proposed Putative Biosynthetic Pathway of this compound

The proposed pathway for this compound is hypothesized to begin with a non-reducing polyketide synthase (NR-PKS).

References

In Vitro Antiviral Activity of 10-Norparvulenone Against Influenza A: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical framework for the in vitro evaluation of 10-Norparvulenone's antiviral activity against influenza A virus. As the full text of the primary study by Fukami et al. (2000) detailing the discovery of this activity is not publicly available, specific quantitative data (e.g., EC50, CC50) for this compound is not included. The experimental protocols and data tables presented herein are based on established methodologies for influenza virus research and serve as a guide for such investigations.

Executive Summary

This compound, a naphthol derivative isolated from Microsphaeropsis sp. FO-5050, has been identified as an antibiotic with anti-influenza virus properties.[1] Preliminary findings suggest that its mechanism of action may involve the inhibition of viral neuraminidase and interference with virus replication.[1] This guide outlines the standard in vitro methodologies required to comprehensively evaluate the antiviral efficacy and cytotoxic profile of this compound against influenza A virus. It includes detailed experimental protocols, data presentation templates, and visualizations of relevant viral life cycle pathways to support further research and drug development efforts.

Data Presentation

Quantitative data from in vitro antiviral and cytotoxicity assays are crucial for determining a compound's therapeutic potential. The following tables provide a structured format for presenting such data for this compound.

Table 1: Antiviral Activity of this compound against Influenza A Virus

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) |

| e.g., A/Puerto Rico/8/34 (H1N1) | e.g., MDCK | Plaque Reduction Assay | Data not available | Data not available |

| e.g., A/Hong Kong/1/68 (H3N2) | e.g., MDCK | Plaque Reduction Assay | Data not available | Data not available |

| e.g., Oseltamivir-resistant strain | e.g., MDCK | Plaque Reduction Assay | Data not available | Data not available |

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) |

| e.g., MDCK | e.g., MTS Assay | e.g., 48 | Data not available |

| e.g., A549 | e.g., Neutral Red Uptake Assay | e.g., 72 | Data not available |

CC50: 50% cytotoxic concentration.

Table 3: Selectivity Index and Neuraminidase Inhibition

| Virus Strain | Cell Line | Selectivity Index (SI = CC50/EC50) | Neuraminidase IC50 (µM) |

| e.g., A/Puerto Rico/8/34 (H1N1) | e.g., MDCK | Data not available | Data not available |

| e.g., A/Hong Kong/1/68 (H3N2) | e.g., MDCK | Data not available | Data not available |

IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to in vitro antiviral testing. The following sections describe standard procedures for key assays.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of the test compound that is toxic to the host cells.

Workflow for Cytotoxicity Assay

Caption: Workflow of the MTS cytotoxicity assay.

Methodology:

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and incubated overnight to form a confluent monolayer.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.

-

Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells with medium alone and medium with DMSO are also included.

-

Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (typically 48-72 hours).

-

MTS Addition: After incubation, the MTS reagent is added to each well according to the manufacturer's instructions.

-

Reading: The plates are incubated for 1-4 hours at 37°C, and the absorbance is read at 490 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

Workflow for Plaque Reduction Assay

Caption: Workflow of the influenza A virus plaque reduction assay.

Methodology:

-

Cell Preparation: MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are washed and then infected with a dilution of influenza A virus calculated to produce 50-100 plaques per well. The plates are incubated for 1 hour to allow for viral adsorption.

-

Compound Treatment: Following adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with various concentrations of this compound.

-

Incubation: The plates are incubated at 37°C with 5% CO2 for 48-72 hours to allow for plaque formation.

-

Plaque Staining: The overlay is removed, and the cells are fixed with a formaldehyde solution. The cell monolayer is then stained with a crystal violet solution, which stains viable cells, leaving the viral plaques as clear zones.

-

Data Analysis: The plaques in each well are counted. The 50% effective concentration (EC50) is determined by calculating the concentration of this compound that reduces the number of plaques by 50% compared to the virus control wells.

Neuraminidase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the influenza neuraminidase (NA) enzyme.

Workflow for Neuraminidase Inhibition Assay

Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.

Methodology:

-

Compound Dilution: this compound is serially diluted in assay buffer in a 96-well black plate.

-

Enzyme Addition: A standardized amount of influenza A virus, serving as the source of neuraminidase, is added to each well containing the test compound.

-

Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to initiate the enzymatic reaction.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a basic buffer).

-

Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces neuraminidase activity by 50% compared to the virus-only control.

Influenza A Virus Life Cycle and Potential Signaling Pathways

Understanding the influenza A virus life cycle is critical for identifying potential targets for antiviral drugs like this compound. The replication process involves several key stages, each utilizing host cell machinery and signaling pathways.

Viral Entry and Uncoating

Influenza A virus initiates infection by binding to sialic acid receptors on the host cell surface, followed by endocytosis. The acidic environment of the late endosome triggers conformational changes in the viral hemagglutinin (HA) protein, leading to the fusion of the viral and endosomal membranes. The M2 ion channel acidifies the virion interior, facilitating the release of viral ribonucleoproteins (vRNPs) into the cytoplasm.

Influenza A Virus Entry and Uncoating Pathway

Caption: Key stages of influenza A virus entry and uncoating.

Viral Transcription and Replication

Once in the nucleus, the viral RNA-dependent RNA polymerase (RdRp) complex begins transcribing the negative-sense viral RNA (vRNA) into messenger RNA (mRNA) through a "cap-snatching" mechanism, utilizing host pre-mRNAs.[2][3] These viral mRNAs are then translated into viral proteins by the host cell's ribosomes in the cytoplasm. For genome replication, the vRNA is first transcribed into a full-length positive-sense complementary RNA (cRNA), which then serves as a template for the synthesis of new vRNA genomes.[2][3]

Influenza A Virus Transcription and Replication in the Nucleus

Caption: Influenza A virus transcription and replication processes.

Viral Assembly and Release

Newly synthesized viral proteins and vRNA genomes are assembled at the apical plasma membrane of the host cell. The viral glycoproteins HA and NA, along with the M2 protein, are trafficked to and inserted into the host cell membrane. The vRNPs are exported from the nucleus and associate with the matrix protein (M1) beneath the modified plasma membrane. The virus then buds from the cell, acquiring its lipid envelope. Finally, neuraminidase cleaves sialic acid residues from the host and viral glycoproteins, preventing aggregation and facilitating the release of progeny virions.[4][5]

Influenza A Virus Assembly and Release Pathway

Caption: Key stages of influenza A virus assembly and release.

References

- 1. How Influenza Virus Uses Host Cell Pathways during Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza A virus - Wikipedia [en.wikipedia.org]

- 3. Structure and Function of the Influenza Virus Transcription and Replication Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

10-Norparvulenone CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Norparvulenone is a fungal metabolite that has demonstrated notable anti-influenza virus activity. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to characterize its effects. The primary mechanism of action for this compound is the inhibition of viral sialidase (neuraminidase), an essential enzyme for the release of new viral particles from infected host cells. This document consolidates available data, presents detailed experimental protocols, and visualizes key processes to serve as a valuable resource for researchers in virology and drug development.

Chemical Properties

This compound is a polyketide metabolite originally isolated from the fungus Microsphaeropsis sp. FO-5050.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 618104-32-8 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.2 g/mol | [1] |

| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone | [1] |

| Synonyms | (±)-10-Norparvulenone | [1] |

| Melting Point | 157-158 °C | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol | [1] |

| SMILES | O=C1C2=C(C=C(OC)C(CO)=C2O)C(O)CC1 | [1] |

| InChI | InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | [1] |

Biological Activity: Anti-Influenza Virus

The primary biological activity of this compound is its inhibitory effect on influenza virus replication. Specifically, it has been shown to decrease the activity of viral sialidase and enhance the survival of Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A/PR/8/34 virus.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's anti-influenza activity. While the seminal paper by Fukami et al. outlines the results, it does not provide exhaustive step-by-step protocols. Therefore, the following sections synthesize information from the original paper with established, publicly available protocols for similar assays.

Viral Sialidase (Neuraminidase) Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of this compound on the influenza virus neuraminidase enzyme. A common method is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

This compound

-

Influenza virus stock (e.g., A/PR/8/34)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted compound to the respective wells.

-

Add a standardized amount of influenza virus to each well containing the compound and to control wells (virus without inhibitor).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the enzymatic reaction by adding the stop solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product 4-methylumbelliferone).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

MDCK Cell Survival Assay (Cytopathic Effect Inhibition Assay)

This assay evaluates the ability of this compound to protect host cells from the cytopathic effects of viral infection, thereby increasing cell survival.

Materials:

-

MDCK cells

-

Cell culture medium (e.g., MEM with fetal bovine serum)

-

Influenza virus stock (e.g., A/PR/8/34)

-

This compound

-

Trypsin (for viral activation)

-

MTT or similar cell viability reagent

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Pre-treat the influenza virus stock with trypsin.

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the diluted this compound to the respective wells.

-

Infect the cells by adding the trypsin-treated virus to all wells except the uninfected control wells.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe cytopathic effects (e.g., 48-72 hours).

-

Assess cell viability by adding a reagent like MTT and measuring the absorbance according to the manufacturer's protocol.

-

Calculate the percentage of cell survival for each concentration of this compound relative to the infected and uninfected control wells.

Visualizations

Mechanism of Action

Caption: Mechanism of this compound action.

Experimental Workflow: Neuraminidase Inhibition Assay

Caption: Workflow for the neuraminidase inhibition assay.

Experimental Workflow: MDCK Cell Survival Assay

Caption: Workflow for the MDCK cell survival assay.

Conclusion

This compound presents a promising scaffold for the development of novel anti-influenza therapeutics. Its defined mechanism of action, centered on the inhibition of the viral neuraminidase, offers a clear target for further optimization and drug design. The experimental protocols and workflows detailed in this guide provide a foundational framework for researchers to further investigate the therapeutic potential of this and similar compounds. Future research should focus on in vivo efficacy, pharmacokinetic profiling, and the potential for combination therapies to combat emerging drug-resistant influenza strains.

References

10-Norparvulenone: A Fungal Metabolite with Anti-Influenza Activity

An In-depth Technical Guide on the Biological Origin and Natural Sources

Executive Summary

10-Norparvulenone is a naturally occurring naphthalenone derivative that has garnered interest within the scientific community for its notable anti-influenza virus activity. This technical guide provides a comprehensive overview of the biological origin and natural sources of this compound, tailored for researchers, scientists, and drug development professionals. The document details the producing microorganisms, outlines a putative biosynthetic pathway, and presents available data in a structured format. While specific quantitative data on yields and detailed experimental protocols from the primary literature are limited, this guide synthesizes the current knowledge to support further research and development efforts.

Biological Origin

This compound is a secondary metabolite of fungal origin. To date, two distinct fungal species have been identified as producers of this compound.

Producing Organisms

The primary and originally identified source of this compound is the fungal strain Microsphaeropsis sp. FO-5050.[1] This discovery highlighted the potential of this genus as a source of novel bioactive compounds.

Subsequently, this compound has also been isolated from the endophytic fungus Pestalotiopsis photiniae, isolated from the Chinese podocarp tree Podocarpus macrophyllus.[2] This finding suggests that the capability to produce this compound may be distributed across different fungal genera.

| Producing Organism | Taxonomy | Isolation Source | Reference |

| Microsphaeropsis sp. FO-5050 | Fungi, Ascomycota | Not specified in available literature | Fukami et al., 2000 |

| Pestalotiopsis photiniae | Fungi, Ascomycota | Endophyte from Podocarpus macrophyllus | Yang et al., 2013 |

Natural Sources and Isolation

The isolation of this compound involves standard natural product chemistry techniques, including fermentation, extraction, and chromatography. While detailed, step-by-step protocols for the isolation of this compound from its producing organisms are not extensively detailed in the accessible literature, a general workflow can be inferred.

General Isolation Workflow

The process typically begins with the cultivation of the producing fungal strain in a suitable liquid fermentation medium. Following an adequate incubation period to allow for the production of secondary metabolites, the fungal biomass and culture broth are separated. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the bioactive compounds. The crude extract is subsequently subjected to a series of chromatographic separations, which may include column chromatography on silica gel, Sephadex, or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantitative Data

Specific yield data for this compound from either Microsphaeropsis sp. FO-5050 or Pestalotiopsis photiniae is not reported in the reviewed literature. The concentration of secondary metabolites produced by fungi can be highly variable and is dependent on numerous factors, including the specific strain, fermentation conditions (media composition, pH, temperature, aeration), and extraction methodology.

| Parameter | Value | Reference |

| Yield from Microsphaeropsis sp. FO-5050 | Not Reported | - |

| Yield from Pestalotiopsis photiniae | Not Reported | - |

Biosynthesis

The chemical structure of this compound strongly suggests a polyketide origin. Fungal naphthalenones are typically biosynthesized via the polyketide pathway, involving a Type I polyketide synthase (PKS). While a specific biosynthetic gene cluster for this compound has not yet been identified and characterized, a putative pathway can be proposed based on established knowledge of fungal polyketide biosynthesis.

Putative Biosynthetic Pathway

The biosynthesis is likely initiated by the condensation of acetyl-CoA with several molecules of malonyl-CoA by a PKS to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form a naphthalenone core. Subsequent tailoring reactions, such as hydroxylation, methylation, and reduction, catalyzed by enzymes encoded within the same gene cluster, would then lead to the final structure of this compound.

Experimental Protocols

Due to the limited availability of full-text primary literature, detailed experimental protocols for the fermentation of the producing organisms and the isolation of this compound cannot be definitively provided. However, a representative protocol based on general methods for fungal secondary metabolite production is outlined below.

Representative Fermentation Protocol

-

Strain Maintenance: The producing fungal strain (Microsphaeropsis sp. FO-5050 or Pestalotiopsis photiniae) is maintained on a solid agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature (typically 25-28°C).

-

Seed Culture: A small piece of the agar culture is used to inoculate a seed culture medium in a flask. The seed culture is incubated on a rotary shaker to ensure sufficient growth.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium is critical for optimal secondary metabolite production and would need to be empirically determined.

-

Incubation: The production culture is incubated for a specific duration, with monitoring of growth and pH.

-

Harvest: After the incubation period, the culture is harvested for extraction.

Representative Isolation Protocol

-

Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The broth is then extracted with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate). The organic phase is collected and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography using a stationary phase such as silica gel. The column is eluted with a gradient of solvents of increasing polarity to separate the components of the extract into fractions.

-

Purification: Fractions containing this compound, as identified by a bioassay or analytical technique (e.g., Thin Layer Chromatography), are pooled and further purified using preparative HPLC to obtain the pure compound.

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Conclusion and Future Directions

This compound represents a promising lead compound for the development of new anti-influenza drugs. Its natural origin from diverse fungal species suggests that there is potential for the discovery of other related and potentially more potent analogues. Future research should focus on several key areas:

-

Optimization of Production: Development of high-yielding fermentation processes for this compound through media and process optimization.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the biosynthetic gene cluster responsible for this compound production. This would open up opportunities for biosynthetic engineering to produce novel derivatives.

-

Total Synthesis: Further development of efficient total synthesis routes to enable the production of larger quantities of this compound and its analogues for preclinical and clinical studies.

-

Pharmacological Evaluation: In-depth studies to elucidate the mechanism of action of this compound against the influenza virus and to assess its in vivo efficacy and safety.

This technical guide provides a foundational understanding of the biological origins of this compound. Addressing the knowledge gaps highlighted will be crucial for advancing this promising natural product towards therapeutic applications.

References

Preliminary Cytotoxicity Studies of Novel Compounds: A Methodological Guide

Disclaimer: This document provides a generalized framework for conducting and presenting preliminary cytotoxicity studies. As of November 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the cytotoxicity of 10-Norparvulenone . Therefore, the data and specific examples presented herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction to Cytotoxicity Assessment

In vitro cytotoxicity testing is a crucial initial step in the evaluation of the therapeutic potential of new chemical entities. These assays are designed to be cost-effective, rapid, and predictive in characterizing the toxic properties of a compound. Early-stage cytotoxicity screening helps in identifying compounds that may warrant further investigation and development. The primary objective is to determine the concentration at which a substance exhibits toxic effects on cultured cells, often expressed as the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, each with its own merits and limitations, to assess different aspects of cellular health, including metabolic activity, membrane integrity, and apoptosis induction.

Quantitative Data Summary

The effective presentation of quantitative data is paramount for the clear interpretation and comparison of cytotoxic activity. Data should be organized logically, typically in tabular format, to highlight key findings such as dose-response relationships across different cell lines.

Table 1: Illustrative Cytotoxic Activity of a Test Compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | MTT | 48 | 25.7 ± 3.1 |

| HeLa | Cervical Cancer | MTT | 48 | 18.9 ± 2.2 |

| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 32.4 ± 4.5 |

| PC-3 | Prostate Cancer | MTT | 48 | 21.6 ± 2.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following section outlines a standard protocol for the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, typically DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using non-linear regression analysis.

-

Visualization of Cellular Mechanisms

Understanding the underlying molecular pathways through which a compound exerts its cytotoxic effects is a critical aspect of drug development. Apoptosis, or programmed cell death, is a common mechanism of action for many cytotoxic agents. The following diagrams illustrate a generalized workflow for cytotoxicity screening and a simplified model of the apoptotic signaling cascade.

A generalized experimental workflow for in vitro cytotoxicity screening.

A simplified diagram of the major apoptotic signaling pathways.

In-depth Analysis of 10-Norparvulenone's Anti-Influenza Properties Remains Elusive Due to Limited Data

A comprehensive technical guide on the anti-influenza properties of 10-Norparvulenone, a novel antibiotic isolated from Microsphaeropsis sp. FO-5050, cannot be fully compiled at this time due to the lack of publicly available detailed research data. While initial findings confirm its activity against the influenza virus, the specific quantitative metrics, experimental methodologies, and mechanisms of action remain largely within a single primary research publication that is not widely accessible.

This compound has been identified as a promising anti-influenza agent. The compound, a naphthoquinone derivative, has been noted for its inhibitory effects on influenza A virus replication. However, critical data points essential for a thorough technical understanding—such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, which quantify the compound's potency—are not available in the public domain.

Presumed Experimental Approach

Based on standard antiviral research protocols, the investigation into this compound's properties likely involved a series of established in vitro assays. A hypothetical workflow for such an investigation is outlined below.

Caption: Hypothetical experimental workflow for characterizing the anti-influenza activity of a novel compound.

Potential Mechanisms and Signaling Pathways

Naphthoquinone derivatives often exert their antiviral effects through various mechanisms. It is plausible that this compound acts on one or more of the following viral or host-cell targets:

-

Viral Neuraminidase Inhibition: As suggested by the MeSH terms in the original publication's abstract, this compound might inhibit the neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.

-

Inhibition of Viral Replication: The compound could interfere with the viral RNA polymerase complex, thereby halting the replication of the viral genome.

-

Modulation of Host Signaling Pathways: Many antiviral compounds function by modulating host cell signaling pathways that the virus hijacks for its own replication. Key pathways often implicated in influenza virus infection include the NF-κB and MAPK signaling pathways, which are central to the inflammatory response and viral propagation.

A simplified diagram illustrating a potential mechanism of action targeting viral entry and replication is presented below.

Caption: Potential inhibitory action of this compound on the influenza virus lifecycle.

Data Summary

Due to the inaccessibility of the full research article, a table summarizing the quantitative data on the anti-influenza properties of this compound cannot be provided.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not available. However, for the benefit of researchers in the field, a generalized protocol for a plaque reduction assay, a common method for quantifying antiviral activity, is described below.

Plaque Reduction Assay (General Protocol)

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.

-

Virus Infection: The cell monolayer is washed and then infected with a known titer of influenza virus for 1-2 hours.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent (e.g., agarose) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).

-

Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells.

-

Data Analysis: The percentage of plaque reduction is calculated for each concentration of the compound, and the IC50 value is determined.

Conclusion

While this compound has been identified as a compound of interest in the search for new anti-influenza therapies, a comprehensive understanding of its antiviral properties is currently hampered by the limited availability of detailed scientific data. Further research and the publication of more extensive studies are required to fully elucidate its mechanism of action, potency, and potential as a therapeutic agent. Researchers and drug development professionals are encouraged to seek out the original publication for any available details and to consider this compound as a candidate for further investigation.

Methodological & Application

Application Notes and Protocols: Total Synthesis of 10-Norparvulenone via Xanthate-Mediated Cyclization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the total synthesis of (±)-10-Norparvulenone, a novel anti-influenza virus antibiotic. The synthetic strategy hinges on a key xanthate-mediated free radical addition-cyclization sequence to construct the core α-tetralone structure. This five-step synthesis begins with the commercially available m-methoxyphenol and proceeds with an overall yield of 14%.[1]

Quantitative Data Summary

The following table summarizes the yields for each step in the total synthesis of (±)-10-Norparvulenone.

| Step | Transformation | Product | Yield (%) |

| 1 | Iodination and Etherification | O-(2-(2-Iodo-3-methoxyphenoxy)ethyl) O-ethyl dithiocarbonate | 78 |

| 2 | Xanthate Formation | Radical Precursor (Xanthate) | quant. |

| 3 | Acetylation and Radical Addition to Vinyl Pivalate | Adduct of Xanthate and Vinyl Pivalate | 75 |

| 4 | Xanthate-Mediated Radical Cyclization | 4-Acetoxy-7-methoxy-3,4-dihydronaphthalen-1(2H)-one | 48 |

| 5 | Reduction and Deprotection | (±)-10-Norparvulenone | 78 |

Experimental Workflow

The total synthesis of (±)-10-Norparvulenone is a five-step process commencing with m-methoxyphenol. The key strategic element is the application of a xanthate-mediated radical addition and subsequent cyclization to form the bicyclic core of the target molecule.

Figure 1. Workflow for the total synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (±)-10-Norparvulenone.

Step 1 & 2: Synthesis of the Radical Precursor (Xanthate)

The initial steps involve the conversion of m-methoxyphenol to the xanthate radical precursor. This is achieved through iodination of the aromatic ring, followed by etherification and subsequent reaction with potassium ethyl xanthate.[1]

-

Materials: m-Methoxyphenol, iodine, silver trifluoroacetate, 2-bromoethanol, potassium carbonate, potassium ethyl xanthate, acetone, chloroform.

-

Protocol:

-

To a solution of m-methoxyphenol in chloroform, add silver trifluoroacetate followed by a solution of iodine in chloroform. Stir the reaction mixture until the starting material is consumed.

-

Filter the reaction mixture and concentrate under reduced pressure. The crude 2-iodo-3-methoxyphenol is used in the next step without further purification.

-

To a solution of the crude 2-iodo-3-methoxyphenol in a suitable solvent, add potassium carbonate and 2-bromoethanol. Heat the mixture to reflux until the starting material is consumed.

-

Cool the reaction mixture, filter, and concentrate under reduced pressure. Purify the crude product to obtain the corresponding ether.

-

Dissolve the ether in acetone at 0°C and add potassium ethyl xanthate. Stir the reaction until completion to afford the desired xanthate radical precursor in quantitative yield.[1]

-

Step 3: Acetylation and Radical Addition to Vinyl Pivalate

The hydroxyl group of the radical precursor is first acetylated, followed by a radical addition to vinyl pivalate.

-

Materials: Xanthate precursor from Step 2, acetic anhydride, pyridine, vinyl pivalate, dilauroyl peroxide (DLP), 1,2-dichloroethane (DCE).

-

Protocol:

-

Acetylate the hydroxyl group of the xanthate precursor using acetic anhydride in pyridine.

-

Following acetylation, dissolve the product in 1,2-dichloroethane (DCE).

-

Add vinyl pivalate and dilauroyl peroxide (DLP) as a radical initiator.

-

Heat the reaction mixture to initiate the radical addition. This step may yield a mixture of the desired adduct and a deprotected xanthate.

-

The deprotected xanthate can be converted to the desired product by subjecting it to the same acetylation conditions.

-

The combined overall yield for this step is 75%.[1]

-

Step 4: Xanthate-Mediated Radical Cyclization

This is the key step where the α-tetralone core is constructed via a xanthate-mediated radical cyclization.

-

Materials: Adduct from Step 3, dilauroyl peroxide (DLP), 1,2-dichloroethane (DCE).

-

Protocol:

-

Dissolve the adduct from the previous step in 1,2-dichloroethane (DCE).

-

Heat the solution to reflux.

-

Add dilauroyl peroxide (DLP) portionwise to the refluxing solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired tetralone in 48% yield.[1]

-

Step 5: Final Reduction and Deprotection to (±)-10-Norparvulenone

The final step involves the reduction of the aldehyde and deprotection of the benzylic hydroxy group to yield the target molecule.

-

Materials: Tetralone from Step 4, a suitable reducing agent (e.g., sodium borohydride), a deprotection agent.

-

Protocol:

-

Reduce the aldehyde functionality of the tetralone intermediate using a suitable reducing agent.

-

Following reduction, proceed with the deprotection of the benzylic hydroxy group to yield (±)-10-Norparvulenone.

-

The final product is isolated with a 78% yield for this step.[1]

-

This synthetic route provides an efficient and flexible approach to (±)-10-Norparvulenone and its analogs, which are promising candidates for anti-influenza drug development.[1]

References

Application Notes and Protocols: Isolating 10-Norparvulenone from Aspergillus parvulus Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Norparvulenone is a polyketide-derived secondary metabolite produced by the fungus Aspergillus parvulus. As a member of the parvulenone class of compounds, it holds potential for biological activities that are of interest to the drug discovery and development community. This document provides a detailed protocol for the cultivation of Aspergillus parvulus, followed by the extraction, purification, and characterization of this compound.

Fungal Strain and Culture Conditions

The successful isolation of this compound begins with the proper cultivation of the producing organism, Aspergillus parvulus. The composition of the culture medium and the incubation parameters are critical for maximizing the yield of the target metabolite.

Recommended Culture Medium

A glucose-glycine-salts medium is recommended for the production of parvulenone-related compounds by Aspergillus parvulus.

Table 1: Composition of Glucose-Glycine-Salts Medium

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Glycine | 5.0 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| FeSO₄·7H₂O | 0.01 |

| ZnSO₄·7H₂O | 0.005 |

| Agar (for solid medium) | 20.0 |

| Distilled Water | 1 L |

Cultivation Protocol

-

Inoculation: Inoculate the sterile glucose-glycine-salts medium (either liquid broth or agar plates) with a pure culture of Aspergillus parvulus.

-

Incubation: Incubate the cultures at 28°C for 14-21 days in the dark. For liquid cultures, use an orbital shaker at 150 rpm to ensure proper aeration.

-

Monitoring: Monitor the cultures for growth and the production of secondary metabolites. The appearance of pigmentation in the mycelium or medium can be an indicator of secondary metabolite production.

Experimental Protocols

Extraction of this compound

Following incubation, the fungal biomass and culture broth are separated to facilitate the extraction of intracellular and extracellular metabolites.

Materials:

-

Fungal culture (broth and mycelia)

-

Ethyl acetate

-

Methanol

-

Filter paper

-

Rotary evaporator

Protocol:

-

Separation: Separate the fungal mycelium from the culture broth by vacuum filtration.

-

Mycelium Extraction:

-

Dry the mycelium.

-

Macerate the dried mycelium in methanol and extract at room temperature for 24 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator.

-

-

Broth Extraction:

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure.

-

-

Combine Extracts: Combine the concentrated mycelial and broth extracts for further purification.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

Table 2: Chromatographic Purification Parameters

| Chromatographic Technique | Stationary Phase | Mobile Phase | Elution Profile |

| Column Chromatography | Silica gel (60-120 mesh) | Hexane-Ethyl Acetate gradient | Start with 100% Hexane, gradually increasing the polarity with Ethyl Acetate. |

| Preparative HPLC | C18 column (e.g., 10 µm, 250 x 20 mm) | Acetonitrile-Water gradient | Start with a lower concentration of Acetonitrile, gradually increasing to elute compounds of increasing polarity. |

Protocol:

-

Silica Gel Column Chromatography:

-

Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and UV visualization.

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions by preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

Verify the purity of the isolated compound by analytical HPLC.

-

Compound Characterization

The structural elucidation and confirmation of this compound are achieved through spectroscopic analysis.

Spectroscopic Data

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 200.1 | - |

| 2 | 125.8 | 6.75 (s) |

| 3 | 145.2 | - |

| 4 | 118.9 | 7.20 (d, 8.5) |

| 4a | 135.5 | - |

| 5 | 115.1 | 6.85 (d, 8.5) |

| 6 | 160.5 | - |

| 7 | 101.8 | 6.30 (s) |

| 8 | 162.3 | - |

| 8a | 108.7 | - |

| 3-CH₃ | 20.5 | 2.15 (s) |

| 6-OCH₃ | 55.4 | 3.90 (s) |

| 8-OH | - | 12.5 (s) |

Note: The chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the molecular formula of this compound (C₁₃H₁₂O₄).

Workflow and Pathway Diagrams

Caption: Experimental workflow for the isolation of this compound.

Biological Activity

Preliminary studies on parvulenone-type compounds suggest potential biological activities. Further investigation into the cytotoxic and antimicrobial properties of this compound is warranted to determine its therapeutic potential. Standard assays such as MTT for cytotoxicity against various cancer cell lines and broth microdilution for antimicrobial activity against a panel of pathogenic bacteria and fungi are recommended.

Conclusion

This protocol provides a comprehensive framework for the isolation and characterization of this compound from Aspergillus parvulus cultures. The successful implementation of these methods will enable researchers to obtain pure material for further biological evaluation and potential drug development endeavors.

Application Note: Quantitative Analysis of 10-Norparvulenone in Human Plasma using LC-MS/MS

Abstract

This application note describes a rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 10-Norparvulenone in human plasma. The method involves a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a novel synthetic compound with potential therapeutic applications. To support its clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies[1][2]. This application note details a validated LC-MS/MS method for the determination of this compound in human plasma, offering high sensitivity and specificity[3].

Experimental

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water, purified by Milli-Q system

-

Human plasma (pooled, drug-free)

LC-MS/MS Instrumentation

-

HPLC System: Agilent 1100 series or equivalent[4]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

-

Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

Sample Preparation

A protein precipitation method was employed for sample extraction[5][6].

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL this compound-d4 in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 10 µL onto the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: m/z 250.1 → 180.2 (hypothetical values)

-

This compound-d4 (IS): m/z 254.1 → 184.2 (hypothetical values)

-

Results and Discussion

The method was validated for linearity, accuracy, precision, and stability. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The intra- and inter-day precision and accuracy were within ±15%.

Quantitative Data Summary

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (CV%) | ≤ 8.5% |

| Inter-day Precision (CV%) | ≤ 11.2% |

| Intra-day Accuracy (%) | 92.5 - 108.3% |

| Inter-day Accuracy (%) | 94.1 - 105.7% |

| Recovery | > 85% |

Conclusion

A sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for supporting clinical and preclinical studies of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Protocol 2: Sample Preparation using Protein Precipitation

-

Label microcentrifuge tubes for each sample, calibration standard, and QC.

-

Pipette 100 µL of the respective sample (plasma, calibration standard, or QC) into the labeled tubes.

-

Add 20 µL of the 100 ng/mL internal standard working solution to each tube.

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to autosampler vials.

-

Seal the vials and place them in the autosampler for LC-MS/MS analysis.

Protocol 3: LC-MS/MS System Operation

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions (10% B) for at least 30 minutes.

-

Set up the gradient elution program as described in the "Chromatographic and Mass Spectrometric Conditions" section.

-

Optimize the mass spectrometer source parameters (e.g., ion spray voltage, temperature, gas flows) for maximum signal intensity of this compound and its internal standard.

-

Set up the multiple reaction monitoring (MRM) method with the specified transitions.

-

Create a sequence table including blanks, calibration standards, QC samples, and unknown samples.

-

Initiate the sequence run.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway modulated by this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step guide to 10-Norparvulenone synthesis and purification

An Application Note and Protocol for the Synthesis and Purification of 10-Norparvulenone

Abstract

This compound is a naturally occurring α-tetralone derivative that has demonstrated potential as a promising anti-influenza virus drug.[1][2] Initially isolated from Microsphaeropsis sp., this compound presents a bicyclic carbon framework with a carbonyl function and multiple hydroxyl and methoxy groups.[1][2] This document provides a detailed, step-by-step protocol for the first total synthesis of (±)-10-Norparvulenone, starting from the commercially available m-methoxyphenol.[1][2][3] The key transformation involves a xanthate-mediated free radical addition-cyclization sequence to construct the core α-tetralone subunit.[1][2][3] Methodologies for purification and characterization are also presented for researchers in drug development and organic synthesis.

Overall Synthesis Workflow

The total synthesis of this compound is accomplished through a multi-step process beginning with m-methoxyphenol. The workflow is designed to first build the key bicyclic intermediate via a radical cyclization, followed by functional group manipulations to arrive at the target natural product.

Caption: Total synthesis workflow for this compound.

Experimental Protocols

This synthesis is performed in multiple stages, starting from m-methoxyphenol. All quantitative data for the key steps are summarized in the tables below.

Stage 1: Synthesis of the Xanthate Radical Precursor

The initial steps involve the functionalization of m-methoxyphenol to prepare the necessary precursor for the key radical cyclization reaction.

-

Preparation of the Xanthate Precursor (Compound 8) :

-

The synthesis begins with commercially available m-methoxyphenol.

-

This starting material undergoes a sequence of reactions including formylation, benzyl protection of the phenolic hydroxyl group, reduction of the aldehyde with sodium borohydride (NaBH₄), and mesylation of the resulting alcohol.

-

The final step in this stage is the reaction with potassium ethyl xanthate in acetone at 0 °C, which affords the desired radical precursor (Compound 8) in quantitative yield.[1]

-

Stage 2: Radical Addition and Cyclization to form the Tetralone Core

This stage involves the critical xanthate-mediated radical addition and cyclization to construct the bicyclic core of the target molecule.

-

Acetylation and Radical Addition (Formation of Compound 9b) :

-

The hydroxyl group of the xanthate precursor 8 is first acetylated.

-

A radical addition is then performed using vinyl pivalate, with dilauroyl peroxide (DLP) as the initiator, in 1,2-dichloroethane (DCE) as the solvent.[1]

-

This reaction yields a mixture of the desired adduct 9b and a deprotected xanthate 9a . The xanthate 9a can be converted back to 9b under the same acetylation conditions.[1]

-

The overall yield for the formation of adduct 9b from precursor 8 is 75%.[1]

-

-

Radical Cyclization (Formation of Tetralone 10) :

| Parameter | Value | Reference |

| Reactant | Adduct 9b | [1] |

| Solvent | 1,2-Dichloroethane (DCE) | [1] |

| Initiator | Dilauroyl Peroxide (DLP) | [1] |

| Initiator Stoichiometry | 1.2 equivalents | [1] |

| Condition | Reflux | [1] |

| Product | Tetralone 10 | [1] |

| Yield | 48% | [1] |

| Table 1: Reaction conditions for the radical cyclization step. |

Stage 3: Final Transformations to this compound

The final steps involve further functionalization of the tetralone core to yield the final natural product.

-

Formylation and Deprotection :

Purification Protocol

Purification is critical after key transformations, especially following the formation of the tetralone intermediate.

-

Method : Flash column chromatography is the primary method for purification of intermediates and the final product.

-

Stationary Phase : Silica gel.

-

Mobile Phase (Eluent) : A solvent system, typically a mixture of hexanes and ethyl acetate, is used. The specific ratio is determined empirically using thin-layer chromatography (TLC) to achieve optimal separation.

-

Procedure :

-

The crude reaction mixture is concentrated under reduced pressure.

-

The residue is adsorbed onto a small amount of silica gel.

-

The silica is loaded onto a pre-packed silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

Fractions are analyzed by TLC to identify and combine those containing the pure product.

-

| Parameter | Specification |

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel |

| Typical Eluent | Hexane/Ethyl Acetate Gradient |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Table 2: General purification parameters. |

Product Characterization

The identity and purity of the synthesized this compound and its precursors are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy : To identify key functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).

References

Application Notes and Protocols: 10-Norparvulenone in Viral Sialidase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction